2-Thiouracil

nNOS inhibition Nitric oxide synthase Selectivity profiling

2-Thiouracil (CAS 156-82-1/141-90-2) is the minimal pharmacophore for selective neuronal nitric oxide synthase (nNOS) inhibition (Ki=20 µM), remaining inactive against eNOS and iNOS isoforms, unlike C6-substituted thiouracils. Its unique covalent binding to dopaquinone enables melanoma-seeking accumulation, while its distinct phosphorescence yield differentiates it from 4-thiouracil. With the highest thiol transmethylase affinity (Km=1×10⁻³ M) in its class, this isomer is essential for reproducible nNOS studies, targeted delivery research, photophysical applications, and metabolism investigations. Ensure procurement of the 2-thio isomer.

Molecular Formula C4H4N2OS
Molecular Weight 128.15 g/mol
CAS No. 156-82-1
Cat. No. B092675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiouracil
CAS156-82-1
SynonymsThiouracil
Molecular FormulaC4H4N2OS
Molecular Weight128.15 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)S
InChIInChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
InChIKeyZEMGGZBWXRYJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
VERY SLIGHTLY SOL IN WATER (1:2000);  PRACTICALLY INSOL IN ETHER, ACIDS;  READILY SOL IN ALKALINE SOLN
SLIGHTLY SOL IN ALC;  SOL IN ANHYD HYDROGEN FLUORIDE

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiouracil (CAS 156-82-1): Core Identity and Physicochemical Profile for Scientific Procurement


2-Thiouracil (CAS 156-82-1, also registered as 141-90-2) is a thiolated pyrimidine nucleobase analogue derived from uracil via substitution of the C2 carbonyl oxygen with a thioxo sulfur atom [1]. The compound exhibits a molecular weight of 128.15 g/mol and appears as a white to cream crystalline powder with a melting point exceeding 300 °C and water solubility of 0.5 g/L [2]. As a small-molecule heterocyclic scaffold (C4H4N2OS), 2-thiouracil serves as both a pharmacological agent—historically approved as an antithyroid drug—and a versatile research tool for investigating thionucleobase biochemistry, enzyme inhibition mechanisms, and targeted molecular delivery systems [3]. Its sulfur-substituted pyrimidine core confers distinct electronic properties relative to canonical uracil, including altered hydrogen-bonding capacity, modified tautomeric equilibria, and enhanced heavy-atom effects relevant to photophysical applications [4].

Why 2-Thiouracil Cannot Be Interchanged with Other Thiouracil Derivatives in Critical Applications


Substituting 2-thiouracil with other thiouracil-class compounds—even those differing only by a single methyl or propyl group at the C6 position—introduces significant functional divergence that compromises assay reproducibility and therapeutic relevance. The C2 thione moiety represents the minimal pharmacophore required for selective neuronal nitric oxide synthase (nNOS) inhibition; 2-thiouracil exhibits a Ki of 20 µM against nNOS while remaining inactive against endothelial NOS (eNOS) and inducible NOS (iNOS) isoforms [1]. In contrast, C6-substituted derivatives such as 6-propyl-2-thiouracil (PTU) and 6-methyl-2-thiouracil (MTU) display distinct pharmacokinetic profiles characterized by differing rates of S-methylation-mediated inactivation (Km values of 2.5 × 10⁻³ M, 1.54 × 10⁻³ M, and 1 × 10⁻³ M for PTU, MTU, and 2-thiouracil, respectively), indicating that metabolic stability cannot be extrapolated across the series [2]. Furthermore, the electronic properties governing photophysical behavior differ substantially between regioisomers: 4-thiouracil exhibits significantly higher intersystem crossing yields and singlet oxygen production compared to 2-thiouracil, while 2-thiouracil demonstrates relatively higher phosphorescence yield [3]. These data collectively establish that 2-thiouracil possesses a unique functional signature that cannot be replicated by structurally analogous compounds bearing C6 substitutions or alternative thione positioning. Procurement of the correct 2-thiouracil isomer is therefore essential for applications requiring selective nNOS inhibition, predictable metabolic behavior, or specific photophysical outcomes.

2-Thiouracil (CAS 156-82-1): Quantitative Differentiation Evidence Versus Structural Analogs


Selective nNOS Inhibition with Isoform-Level Discrimination: 2-Thiouracil vs. C6-Substituted Thiouracils

2-Thiouracil exhibits selective competitive inhibition of neuronal nitric oxide synthase (nNOS) with a Ki of 20 µM, while remaining completely inactive against endothelial NOS (eNOS) and inducible NOS (iNOS) isoforms at comparable concentrations [1]. This isoform selectivity profile contrasts with the broader NOS inhibition or alternative primary mechanisms observed for C6-substituted thiouracil derivatives such as 6-propyl-2-thiouracil (PTU), which demonstrates a rat thyroid peroxidase IC50 of 1.96 µM but lacks comparable nNOS selectivity data [2]. The molecular basis for this discrimination involves 2-thiouracil's capacity to antagonize tetrahydrobiopterin (BH4)-induced nNOS dimerization—a mechanism distinct from the thyroid peroxidase inhibition that dominates the pharmacology of C6-alkylated thiouracils [1].

nNOS inhibition Nitric oxide synthase Selectivity profiling

Distinct Metabolic Fate: Differential S-Methylation Kinetics of 2-Thiouracil vs. 6-Substituted Thiouracils

2-Thiouracil undergoes S-methylation by thiol transmethylase with a Km of 1 × 10⁻³ M, representing the lowest Michaelis constant among the clinically relevant thiouracil antithyroid agents tested [1]. In head-to-head enzymatic comparison, 6-propyl-2-thiouracil (PTU) and 6-methyl-2-thiouracil (MTU) exhibit Km values of 2.5 × 10⁻³ M and 1.54 × 10⁻³ M, respectively, indicating that 2-thiouracil serves as a higher-affinity substrate for this metabolic pathway [1]. Notably, S-methylation abolishes the antiperoxidase activity observed with all three parent compounds, establishing that differential methylation kinetics directly influence the duration and magnitude of pharmacological effect [1].

Drug metabolism Thiol transmethylase Pharmacokinetics

Regioisomeric Differentiation: Photophysical Properties of 2-Thiouracil vs. 4-Thiouracil

Quantum-chemical analysis comparing the photophysical properties of 2-thiouracil and its regioisomer 4-thiouracil reveals compound-specific differences in excited-state deactivation pathways [1]. 4-Thiouracil exhibits relatively higher yields of intersystem crossing, longer triplet lifetime, and enhanced singlet oxygen production, whereas 2-thiouracil demonstrates relatively higher phosphorescence yield [1]. Complementary electron propagator calculations establish distinct electronic properties between the regioisomers: electron affinities of 0.26 eV for 2-thiouracil and 0.61 eV for 4-thiouracil, representing a 2.3-fold difference in electron-accepting capacity [2].

Photophysics Phosphorescence Singlet oxygen Quantum chemistry

Melanoma-Seeking Specificity: Covalent Dopachrome Trapping Distinguishes 2-Thiouracil from Tyrosinase Inhibitors

2-Thiouracil functions as a melanoma-seeking agent via a mechanism fundamentally distinct from tyrosinase inhibition: it covalently binds to enzymatically generated dopaquinone, thereby withdrawing this intermediate from the melanin synthetic pathway [1]. At a concentration of 0.5 mM, 2-thiouracil totally inhibited melanin formation from 0.25 mM tyrosine catalyzed by tyrosinase in phosphate buffer at pH 6.8, while acting as only a modest non-competitive inhibitor of tyrosinase itself (Ki = 0.6 mM) [1]. This dual profile—potent suppression of melanogenesis via dopaquinone trapping coupled with weak direct enzyme inhibition—distinguishes 2-thiouracil from potent tyrosinase inhibitors such as kojic acid, which exerts its effects primarily through competitive enzyme inhibition (200 µM kojic acid significantly decreases [14C]-2-thiouracil incorporation into hair follicle melanin) [2].

Melanoma targeting Melanogenesis Dopaquinone binding Tyrosinase

Comparative DFT Analysis: Structural and Hydration Differences Across Thiouracil Series

Density functional theory (DFT) analysis comparing 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil under first and second hydration shell conditions reveals compound-specific structural and electronic differences relevant to biomolecular recognition [1]. The ring in uracil appears easier to deform and adapt to different environments compared to thio-substituted analogs, with 2-thiouracil exhibiting intermediate rigidity between uracil and 2,4-dithiouracil [1]. Molecular docking calculations of 2-thiouracil against Bacillus subtilis, Escherichia coli, and Candida albicans targets demonstrate pathogen-specific interaction profiles that inform potential antimicrobial screening applications [1]. Thio-substitution significantly increases the dipole moment of A-type DNA:RNA hybrid microhelices, with 2-thiouridine-containing microhelices showing distinct helical and backbone parameter deviations relative to unsubstituted uridine [1].

DFT calculations Hydration Nucleobase analogs Molecular docking

2-Thiouracil (CAS 156-82-1): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Selective Neuronal Nitric Oxide Synthase (nNOS) Probe Development

Investigators studying nNOS-specific signaling pathways require 2-thiouracil as a competitive inhibitor with demonstrated isoform selectivity (Ki = 20 µM against nNOS; inactive against eNOS and iNOS isoforms) [1]. This application leverages 2-thiouracil's capacity to antagonize tetrahydrobiopterin (BH4)-induced nNOS dimerization without affecting other NOS isoforms, enabling dissection of nNOS-specific contributions in neuroinflammatory and neurodegenerative models [1]. Procurement of 2-thiouracil rather than C6-substituted thiouracils (e.g., PTU, MTU) is essential, as those derivatives lack documented nNOS selectivity and are primarily characterized by thyroid peroxidase inhibition profiles [2].

Melanoma-Targeted Molecular Delivery and Diagnostic Imaging

2-Thiouracil's unique mechanism of covalent binding to enzymatically generated dopaquinone—demonstrated by complete inhibition of melanin formation at 0.5 mM under tyrosinase-catalyzed conditions while exhibiting only modest tyrosinase inhibition (Ki = 0.6 mM) [3]—positions it as a melanoma-seeking scaffold for targeted drug delivery or radiodiagnostic applications. Unlike conventional tyrosinase inhibitors that block enzyme activity, 2-thiouracil acts as a chemical trap for melanogenic intermediates, enabling selective accumulation in active melanin-producing tissues [4]. Researchers developing boron neutron capture therapy agents or PET/SPECT tracers for metastatic melanoma should procure 2-thiouracil as the validated melanoma-seeking core structure [4].

Phosphorescence-Focused Photophysical Studies and Sensor Development

For applications requiring enhanced phosphorescence yield rather than singlet oxygen production, 2-thiouracil is the preferred thiouracil isomer based on quantum-chemical comparisons showing higher relative phosphorescence yield for 2-thiouracil versus higher intersystem crossing and singlet oxygen production for 4-thiouracil [5]. The distinct electron affinity of 2-thiouracil (0.26 eV) compared to 4-thiouracil (0.61 eV) further supports regioisomer-specific selection in electronic materials and photophysical probe design [6]. Procurement must specify the 2-thio isomer to achieve the desired phosphorescence-dominant photophysical profile.

Thiol Metabolism and S-Methylation Pathway Studies

2-Thiouracil serves as a defined substrate for thiol transmethylase with a Km of 1 × 10⁻³ M, representing the highest enzyme affinity among thiouracil antithyroid agents tested (2.5-fold lower Km than 6-propyl-2-thiouracil) [7]. This property makes 2-thiouracil particularly suitable for studies investigating S-methylation-dependent inactivation of thione-containing compounds. The compound's metabolic profile—where S-methylation abolishes antiperoxidase activity—provides a well-characterized model system for evaluating structure-metabolism relationships in sulfur-containing heterocycles [7]. Researchers should procure 2-thiouracil specifically for metabolism studies, as Km values differ substantially across the thiouracil series.

Technical Documentation Hub

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